(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Overview
Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a protective group widely used in peptide synthesis. Its utility extends to protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other base-labile protecting groups, showcasing its versatility in complex organic synthesis processes (Gioeli & Chattopadhyaya, 1982).
Fluorescence Studies
Novel fluorophores based on the fluorene moiety have been synthesized and characterized for their fluorescence properties in various solvents. These studies not only help in understanding the photophysical properties of fluorene derivatives but also pave the way for their application in labeling and fluorescence-based detection in bioanalytical chemistry (Singh & Singh, 2007).
Enzymatic Synthesis
The enzymatic synthesis of amino sugar fatty acid esters has been explored using fluorene derivatives. This approach has led to the creation of novel glycolipids, demonstrating the potential of fluorene-based compounds in the development of "green surfactants" for various applications, from food and cosmetics to bioremediation and oil recovery (Pöhnlein et al., 2014).
Solid-Phase Synthesis
The fluoren-9-ylmethoxycarbonyl group has been employed in the solid-phase synthesis of peptides, showcasing its utility in the efficient and selective synthesis of complex peptide molecules. This has significant implications for the pharmaceutical industry, where precise and efficient synthesis methods are crucial for drug development (Schmidt et al., 1992).
Mechanism of Action
Target of Action
The primary target of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid, also known as Fmoc-D-Lys(Trt)-OH, is the amino group of peptides during peptide synthesis . The compound is used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The fluorenylmethyloxycarbonyl (Fmoc) group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the solid phase peptide synthesis (SPPS), a method used for the synthesis of peptides in both research and industrial settings . The compound’s role in this pathway is to protect the amine group during the synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group during synthesis, the compound ensures that the peptide chain is formed correctly .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOOTQDKDICVJW-DIPNUNPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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